molecular formula C16H19NO2S2 B5101118 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

Cat. No. B5101118
M. Wt: 321.5 g/mol
InChI Key: PMDVYCIFYYGJAW-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide, also known as MTSB, is a chemical compound that has been used extensively in scientific research. It is a sulfonamide derivative that has been synthesized by several methods and has been used for various purposes in biochemical and physiological studies.

Mechanism of Action

4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is a thiol-specific reagent that can react with cysteine residues in proteins. The reaction between 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide and cysteine residues results in the formation of a covalent bond between the two molecules. This modification can alter the structure and function of the protein, allowing researchers to study the effects of the modification on protein activity.
Biochemical and Physiological Effects:
4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of proteins, including enzymes and ion channels. 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been shown to have antioxidant properties, as it can scavenge free radicals and protect against oxidative stress. Additionally, 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been used to study the effects of protein modification on cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in lab experiments is its specificity for cysteine residues. This allows researchers to selectively modify proteins and study the effects of the modification on protein function. Additionally, 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is a relatively small molecule that can easily penetrate cell membranes, making it useful for studying intracellular proteins. However, one limitation of using 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is its potential for non-specific modification of proteins. This can result in false-positive results and can complicate data interpretation.

Future Directions

There are several future directions for research on 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide. One area of interest is the development of new methods for protein modification using 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide. This could involve the synthesis of new 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide derivatives with increased specificity for certain types of proteins or modifications. Additionally, there is potential for the use of 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in drug discovery, as it can be used to modify proteins involved in disease pathways. Finally, there is potential for the use of 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in the development of new diagnostic tools for diseases that involve protein modification.

Synthesis Methods

4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide can be synthesized by several methods, including the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-methylphenylthio)ethylamine. The reaction takes place in the presence of a base, such as triethylamine, and results in the formation of 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide as a white solid. Other methods of synthesis include the reaction of 4-methylbenzenesulfonamide with 2-(4-methylphenylthio)ethyl chloride or the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-methylphenylthio)ethanol.

Scientific Research Applications

4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been used extensively in scientific research as a tool to study protein structure and function. It is commonly used as a thiol-specific reagent that can react with cysteine residues in proteins. 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide can also be used to modify proteins, such as enzymes, to study their function and activity. Additionally, 4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been used in studies of ion channels, where it can modify cysteine residues and alter channel function.

properties

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-13-3-7-15(8-4-13)20-12-11-17-21(18,19)16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDVYCIFYYGJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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